molecular formula C19H16INO B2818687 3-(4-Iodoanilino)-1-(2-naphthyl)-1-propanone CAS No. 477320-57-3

3-(4-Iodoanilino)-1-(2-naphthyl)-1-propanone

Cat. No.: B2818687
CAS No.: 477320-57-3
M. Wt: 401.247
InChI Key: LXHZPZUYVDLDPI-UHFFFAOYSA-N
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Description

3-(4-Iodoanilino)-1-(2-naphthyl)-1-propanone is an organic compound that features both an iodo-substituted aniline and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodoanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:

    Formation of the Naphthyl Ketone: The naphthyl ketone can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Iodination of Aniline: The aniline derivative is iodinated using iodine and an oxidizing agent like potassium iodate or sodium iodide in the presence of an acid.

    Coupling Reaction: The iodinated aniline is then coupled with the naphthyl ketone through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodoanilino)-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the iodine to a less reactive form.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or Grignard reagents under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or deiodinated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Iodoanilino)-1-(2-naphthyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Iodoanilino)-1-(2-naphthyl)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromoanilino)-1-(2-naphthyl)-1-propanone: Similar structure but with a bromine atom instead of iodine.

    3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone: Contains a chlorine atom instead of iodine.

    3-(4-Fluoroanilino)-1-(2-naphthyl)-1-propanone: Features a fluorine atom in place of iodine.

Uniqueness

3-(4-Iodoanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to distinct chemical and biological properties, making this compound particularly valuable in research and industrial applications.

Properties

IUPAC Name

3-(4-iodoanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16INO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHZPZUYVDLDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-57-3
Record name 3-(4-IODOANILINO)-1-(2-NAPHTHYL)-1-PROPANONE
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